molecular formula C12H11NO3S B12959547 2-(Methoxymethyl)-4-phenylthiazole-5-carboxylic acid

2-(Methoxymethyl)-4-phenylthiazole-5-carboxylic acid

Cat. No.: B12959547
M. Wt: 249.29 g/mol
InChI Key: MJNMYHNJDJBHBE-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-4-phenylthiazole-5-carboxylic acid is a thiazole-based heterocyclic compound characterized by a methoxymethyl substituent at position 2, a phenyl group at position 4, and a carboxylic acid moiety at position 5 of the thiazole ring. Thiazole derivatives are widely studied for their pharmacological relevance, including anti-inflammatory, analgesic, and enzyme-inhibitory activities .

Properties

Molecular Formula

C12H11NO3S

Molecular Weight

249.29 g/mol

IUPAC Name

2-(methoxymethyl)-4-phenyl-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C12H11NO3S/c1-16-7-9-13-10(11(17-9)12(14)15)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,14,15)

InChI Key

MJNMYHNJDJBHBE-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC(=C(S1)C(=O)O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethyl)-4-phenylthiazole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate thioamide and α-haloketone precursors. The reaction typically proceeds under mild conditions, often in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography. The choice of solvents, temperature, and reaction time are critical factors that influence the efficiency of the industrial process.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)-4-phenylthiazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions, while nitration can be achieved using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Recent studies have highlighted the potential of thiazole derivatives, including 2-(Methoxymethyl)-4-phenylthiazole-5-carboxylic acid, as cyclooxygenase (COX) inhibitors. These compounds have shown promising anti-inflammatory effects, making them candidates for the treatment of conditions like arthritis. For instance, a series of thiazole carboxamide derivatives were synthesized and tested for their COX inhibition activity, with some compounds demonstrating significant potency against COX-1 and COX-2 enzymes .

Anticancer Activity

Thiazole derivatives have been investigated for their anticancer properties. The structural modifications in compounds similar to this compound have resulted in enhanced inhibition against cancer cell lines. Notably, modifications that improve the interaction with COX active sites have been linked to increased anticancer efficacy . This suggests that the compound could be further explored for its potential use in cancer therapies.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions, including thiazole ring formation and carboxylic acid derivatization. One method involves the reaction of substituted phenyl compounds with thioamide derivatives, followed by carboxylation processes to yield the desired thiazole structure .

Characterization Techniques

Characterization of the compound is crucial for confirming its structure and purity. Techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are commonly employed to analyze the synthesized products .

Biological Studies

The compound serves as a valuable tool in biological research to understand the mechanisms of inflammation and cancer progression. Its ability to inhibit specific enzymes makes it a candidate for studying pathways involved in these diseases.

Drug Development

As a lead compound, this compound can be modified to enhance its pharmacological properties. Structure-activity relationship (SAR) studies can guide the design of more potent analogs with improved efficacy and reduced side effects.

Thiazole Derivatives as COX Inhibitors

A study conducted on various thiazole derivatives demonstrated that modifications at specific positions significantly enhanced their selectivity and potency against COX enzymes. For instance, compounds with bulky substituents showed improved binding affinity and inhibition rates compared to their simpler counterparts .

Anticancer Research

In another study focusing on thiazole derivatives, researchers synthesized several analogs that exhibited varying degrees of cytotoxicity against different cancer cell lines. The findings indicated that structural modifications could lead to compounds with selective toxicity towards cancer cells while sparing normal cells, thus highlighting their therapeutic potential .

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)-4-phenylthiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of the methoxymethyl and phenyl groups can influence its binding affinity and specificity. The carboxylic acid group may participate in hydrogen bonding, further stabilizing the interaction with the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Thiazole Carboxylic Acids

The biological and chemical behavior of thiazole derivatives is heavily influenced by substituents. Below is a comparison of key analogs:

Compound Name Substituents (Positions) Key Properties/Activities Reference
4-Methyl-2-phenylthiazole-5-carboxylic acid -CH₃ (C4), -Ph (C2), -COOH (C5) Melting point: 214–215°C; used in HDAC inhibitor synthesis
5-Methyl-2-(4-trifluoromethylphenyl)thiazole-4-carboxylic acid -CH₃ (C5), -CF₃-Ph (C2), -COOH (C4) High lipophilicity due to -CF₃; potential herbicide component
2-(Isonicotinamido)-4-phenylthiazole-5-carboxylic acid -CONH-Pyridine (C2), -Ph (C4), -COOH (C5) Histone deacetylase (HDAC) inhibition; HPLC purity >98%
2-(1-Methoxyethyl)-4-methylthiazole-5-carboxylic acid -CH(OCH₃)CH₃ (C2), -CH₃ (C4), -COOH (C5) Molecular weight: 201.25; synthetic intermediate for hydroxamic acids
Target compound : 2-(Methoxymethyl)-4-phenylthiazole-5-carboxylic acid -CH₂OCH₃ (C2), -Ph (C4), -COOH (C5) Predicted higher solubility than methyl analogs due to methoxymethyl group N/A
Key Observations:
  • Methoxymethyl vs. Methyl : The methoxymethyl group in the target compound likely enhances water solubility compared to methyl-substituted analogs (e.g., 4-Methyl-2-phenylthiazole-5-carboxylic acid) .
  • Electron-Withdrawing Groups : The trifluoromethyl group in 5-Methyl-2-(4-trifluoromethylphenyl)thiazole-4-carboxylic acid increases metabolic stability and lipophilicity, making it suitable for agrochemical applications .
  • Amide vs. Carboxylic Acid : Amide derivatives (e.g., 2-(Isonicotinamido)-4-phenylthiazole-5-carboxylic acid) show higher enzyme-binding affinity due to hydrogen-bonding interactions .

Data Tables

Table 1: Physicochemical Properties of Selected Thiazole Carboxylic Acids

Compound Molecular Formula Molecular Weight Melting Point (°C) Solubility (LogP)
4-Methyl-2-phenylthiazole-5-carboxylic acid C₁₁H₉NO₂S 219.26 214–215 2.8
2-(1-Methoxyethyl)-4-methylthiazole-5-carboxylic acid C₈H₁₁NO₃S 201.25 Not reported 1.5 (predicted)
5-Methyl-2-(4-trifluoromethylphenyl)thiazole-4-carboxylic acid C₁₂H₈F₃NO₂S 303.26 Not reported 3.9

Biological Activity

2-(Methoxymethyl)-4-phenylthiazole-5-carboxylic acid is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazole compounds are recognized for their roles in various therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. The methoxymethyl and phenyl substituents contribute to its chemical reactivity and biological interactions. The molecular formula is C12H11N1O2S1, with a molecular weight of approximately 239.29 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Antimicrobial Activity : The compound may inhibit bacterial enzymes, leading to antimicrobial effects against various pathogens.
  • Anti-inflammatory Effects : It can modulate inflammatory mediators, potentially reducing inflammation through inhibition of cyclooxygenase (COX) enzymes.
  • Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation by inducing apoptosis and cell cycle arrest in various cancer cell lines.

Antimicrobial Activity

Studies have indicated that thiazole derivatives exhibit significant antibacterial properties. For instance, the compound demonstrated potent activity against Staphylococcus aureus with an IC50 value lower than that of standard antibiotics like ampicillin and streptomycin .

Anti-inflammatory Effects

Research on thiazole carboxamide derivatives has shown substantial inhibition of COX enzymes, which are critical in the inflammatory response. The selectivity ratios for COX-1 and COX-2 inhibition were favorable, indicating potential for therapeutic applications in inflammatory diseases .

Anticancer Activity

In vitro studies have revealed that this compound exhibits cytotoxic effects on several cancer cell lines, including human glioblastoma (U251) and melanoma (WM793). The compound's mechanism involves disrupting cellular signaling pathways essential for tumor growth. Notably, it showed IC50 values ranging from 10 to 30 µM against these cell lines .

Data Summary

Activity Tested Cell Lines IC50 (µM) Reference
AntimicrobialS. aureus<0.012
COX InhibitionCOX-10.239
COX-2Not specified
AnticancerU251 (glioblastoma)10 - 30
WM793 (melanoma)10 - 30

Case Studies

Several case studies highlight the efficacy of thiazole derivatives in clinical settings:

  • Thiazole Derivatives as Anticancer Agents : A study explored the structure-activity relationship (SAR) of thiazole compounds, identifying key modifications that enhance anticancer activity. Compounds with specific substitutions on the phenyl ring exhibited superior potency against various cancer cell lines .
  • COX Inhibitors : Research focused on synthesizing new thiazole carboxamide derivatives demonstrated their potential as selective COX inhibitors with minimal cytotoxicity towards normal cells. This selectivity is crucial for developing safer anti-inflammatory drugs .

Q & A

What are the recommended synthetic routes for 2-(Methoxymethyl)-4-phenylthiazole-5-carboxylic acid, and how can reaction conditions be optimized?

Answer:
A robust synthesis involves cyclocondensation of a β-ketoester (e.g., ethyl acetoacetate) with a thioamide derivative containing the methoxymethyl and phenyl substituents. Key steps include:

  • Thioamide precursor preparation : React 2-methoxymethylthioacetamide with phenyl isothiocyanate under basic conditions (e.g., KOH/EtOH) to form the intermediate .
  • Cyclization : Perform Hantzsch thiazole synthesis by reacting the thioamide with α-bromo ketones (e.g., bromoacetic acid derivatives) in refluxing ethanol. Adjust pH to ~5–6 to favor carboxylic acid formation .
  • Optimization : Monitor reaction progress via TLC or HPLC. Yields improve with slow addition of bromo ketones and controlled temperature (70–80°C) to minimize side reactions like over-oxidation .

What purification strategies are effective for isolating this compound?

Answer:

  • Acid-base extraction : Dissolve the crude product in NaOH (1M), wash with DCM to remove non-acidic impurities, and re-acidify with HCl to precipitate the carboxylic acid .
  • Recrystallization : Use a DMF/acetic acid (1:3 v/v) mixture for high-purity crystals. Filter and wash with cold ethanol to remove residual solvents .
  • Chromatography : For trace impurities, employ reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

How can structural characterization be performed to confirm the identity of this compound?

Answer:

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra. Key signals include:
    • Thiazole C-2 methoxymethyl: δ ~4.5 ppm (singlet, –OCH₂–) and δ ~3.3 ppm (OCH₃).
    • Carboxylic acid proton: δ ~13 ppm (broad, exchangeable) .
  • FTIR : Confirm the carboxylic acid (–COOH) via O–H stretch (~2500–3000 cm⁻¹) and C=O (~1700 cm⁻¹) .
  • Mass spectrometry : ESI-MS in negative mode should show [M–H]⁻ at m/z corresponding to C₁₂H₁₀NO₃S (calculated: 264.03) .

What mechanistic insights exist for the cyclocondensation step in its synthesis?

Answer:
The Hantzsch thiazole formation proceeds via:

Nucleophilic attack : Thioamide sulfur attacks the α-carbon of the bromo ketone, forming a thioether intermediate.

Cyclization : Intramolecular attack by the nitrogen on the carbonyl carbon generates the thiazole ring.

Acidification : Hydrolysis of the ester group (if present) yields the carboxylic acid.
Supporting evidence : Kinetic studies show rate dependence on solvent polarity (DMF > EtOH) and base concentration, suggesting a polar transition state .

How do structural modifications (e.g., substituent variations) affect its biological or physicochemical properties?

Answer:

  • Phenyl substituents : Electron-withdrawing groups (e.g., –NO₂) at the 4-position enhance electrophilicity, potentially increasing reactivity in enzyme inhibition assays .
  • Methoxymethyl group : Replacing –OCH₂CH₃ with bulkier alkoxy groups (e.g., –OCH₂CF₃) reduces solubility in aqueous buffers but improves logP for membrane permeability .
  • Methodology : Synthesize analogs via Suzuki-Miyaura coupling (for aryl variations) or alkylation (for side-chain modifications). Test solubility via shake-flask assays and bioactivity in cell-based models .

How should researchers address contradictions between experimental and predicted spectral data?

Answer:

  • NMR discrepancies : For unexpected splitting or shifts:
    • Check for tautomerism (e.g., thione-thiol equilibria) using variable-temperature NMR .
    • Confirm stereochemistry via X-ray crystallography (e.g., single-crystal diffraction) .
  • Mass spectrometry anomalies : Isotopic patterns (e.g., 34S^{34}S) should align with theoretical values. If not, assess purity via elemental analysis .

What stability considerations are critical for storing and handling this compound?

Answer:

  • Storage : Keep at –20°C under argon to prevent oxidation of the thiazole ring. Avoid light exposure (use amber vials) .
  • Degradation pathways : Hydrolysis of the methoxymethyl group in acidic conditions (pH <3) can yield formaldehyde byproducts. Monitor via HPLC .

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